Ethyl 5-(tert-butyl)-2-methoxybenzoate
Description
Ethyl 5-(tert-butyl)-2-methoxybenzoate is a benzoate ester derivative characterized by a tert-butyl group at the 5-position and a methoxy group at the 2-position of the aromatic ring. The ethyl ester moiety at the carbonyl position contributes to its lipophilicity, making it relevant in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structural features, including steric hindrance from the tert-butyl group and electronic effects from the methoxy substituent, influence its reactivity and physicochemical properties .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 5-tert-butyl-2-methoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-6-17-13(15)11-9-10(14(2,3)4)7-8-12(11)16-5/h7-9H,6H2,1-5H3 |
InChI Key |
QLSJQFAHNIWINI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)-2-methoxybenzoate typically involves the esterification of 5-(tert-butyl)-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butyl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(tert-butyl)-2-methoxybenzoic acid.
Reduction: 5-(tert-butyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Ethyl 5-(tert-butyl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyl)-2-methoxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The tert-butyl and methoxy groups may influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Ester Group Variations
Ethyl vs. Methyl Esters
- Ethyl 5-(tert-butyl)-2-methoxybenzoate : The ethyl ester enhances lipophilicity compared to its methyl counterpart. This property is critical in drug design for improving membrane permeability.
- Mthis compound (2.4n): Reported in , this compound shares the tert-butyl and methoxy substituents but features a methyl ester. The shorter alkyl chain reduces molecular weight (C12H16O3 vs. C13H18O3) and may lower boiling points and solubility in nonpolar solvents .
Table 1: Physical Properties of Benzoate Esters
Substituent Variations on the Aromatic Ring
tert-Butyl vs. Functionalized Side Chains
- Such modifications are common in antimicrobial and antiviral agents, as seen in tetrazole and benzoxazole derivatives .
- Methyl (E)-5-(3-ethoxy-3-oxopropenyl)-2-methoxybenzoate (3h) : Features an α,β-unsaturated ester side chain, enabling conjugate addition reactions. Synthesized via Pd-catalyzed C–H olefination with 75% NMR yield, highlighting its utility in constructing complex architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
